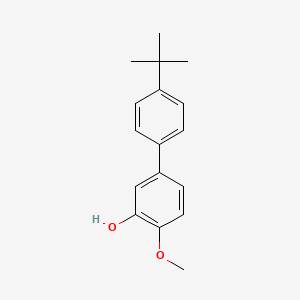
2-Methoxy-4-(4-t-butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% (2MBP95) is an organic compound that has seen a wide range of applications in scientific research. It is a white, odourless, crystalline solid with a melting point of 128°C and a boiling point of 289°C. It is soluble in most organic solvents, including ethanol, methanol, and chloroform. 2MBP95 has a variety of biochemical and physiological effects and is used as a reagent in a number of laboratory experiments.
Scientific Research Applications
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used to study the effects of a variety of compounds on cell proliferation, apoptosis, and gene expression. It is also used to study the effects of drugs on the central nervous system and to study the effects of environmental toxins on the immune system. 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% is also used in the synthesis of a variety of other compounds, including drugs, dyes, and fragrances.
Mechanism of Action
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. It has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. It has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. However, 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% is not suitable for use in experiments involving high temperatures or long reaction times, as it is prone to decomposition at high temperatures.
Future Directions
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% has a variety of potential applications in the future. It could be used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the immune system. It could also be used to study the effects of a variety of compounds on cell proliferation, apoptosis, and gene expression. Additionally, 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% could be used to synthesize a variety of other compounds, such as drugs, dyes, and fragrances. Finally, 2-Methoxy-4-(4-t-butylphenyl)phenol, 95% could be used to develop new methods of drug delivery, such as transdermal drug delivery systems.
Synthesis Methods
2-Methoxy-4-(4-t-butylphenyl)phenol, 95% is synthesized through a condensation reaction of 4-t-butylphenol and 2-methoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is typically conducted in aqueous ethanol or methanol. The reaction is typically carried out at room temperature, though it can be conducted at higher temperatures to increase the rate of reaction. The product is then purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18)16(11-13)19-4/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNOIAYZVVQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685626 |
Source


|
| Record name | 4'-tert-Butyl-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-T-butylphenyl)phenol | |
CAS RN |
1261891-27-3 |
Source


|
| Record name | 4'-tert-Butyl-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


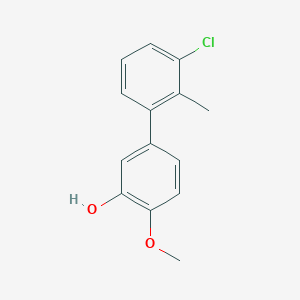
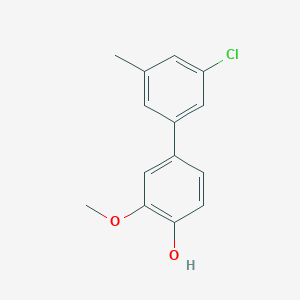
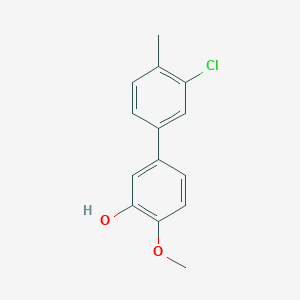
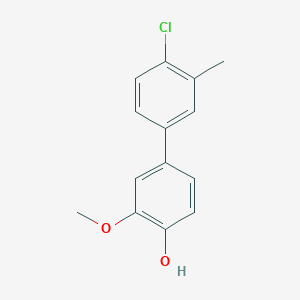
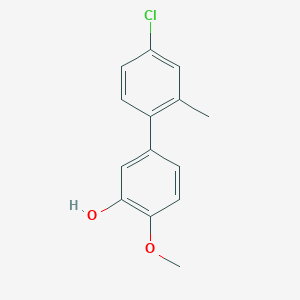
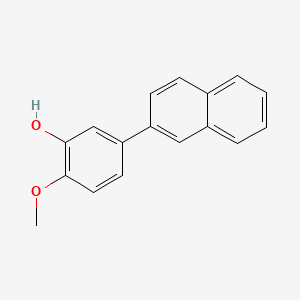
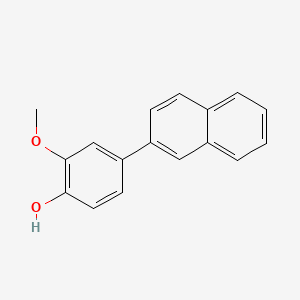



![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

